(3S,4R)-4-methyloxolan-3-ol
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Overview
Description
(3S,4R)-4-methyloxolan-3-ol is a chiral compound with the molecular formula C5H10O2 It is a derivative of tetrahydrofuran, featuring a hydroxyl group at the third carbon and a methyl group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-methyloxolan-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 4-methyltetrahydrofuran-3-one using chiral catalysts. This method ensures the selective formation of the desired stereoisomer. Another method involves the enzymatic resolution of racemic mixtures, where specific enzymes are used to selectively react with one enantiomer, leaving the desired (3S,4R) enantiomer.
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric reduction processes. These processes utilize chiral catalysts and optimized reaction conditions to achieve high yields and enantiomeric purity. The use of biocatalysts, such as lipases, in the resolution of racemic mixtures is also a viable industrial method due to its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-methyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-methyltetrahydrofuran-3-one, while reduction can produce 4-methyltetrahydrofuran.
Scientific Research Applications
(3S,4R)-4-methyloxolan-3-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring specific stereochemistry.
Industry: The compound is used in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-methyloxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the methyl group provides steric effects that influence binding affinity and selectivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-methyloxolan-3-ol: The enantiomer of (3S,4R)-4-methyloxolan-3-ol, with different stereochemistry.
4-methyltetrahydrofuran-3-one: A related compound with a ketone group instead of a hydroxyl group.
Tetrahydrofuran: The parent compound without the methyl and hydroxyl substitutions.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to participate in stereoselective reactions makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications.
Properties
CAS No. |
1932424-95-7 |
---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.1 |
Purity |
95 |
Origin of Product |
United States |
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